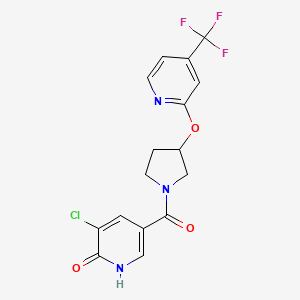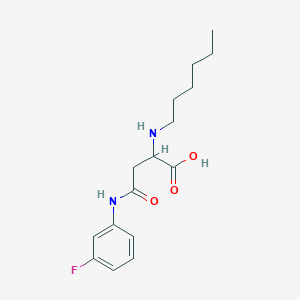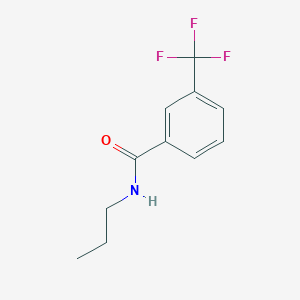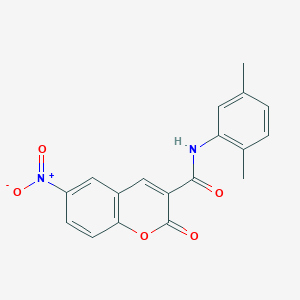
(E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide, also known as FTHA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, chemical biology, and biochemistry.
Scientific Research Applications
Chemical Synthesis and Cyclization Reactions
Research has explored the intramolecular cyclization of derivatives related to (E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide, leading to the formation of compounds with potential applications in material science and organic synthesis. For instance, mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates, closely related to the chemical structure of interest, have been shown to undergo cyclization to form dihydrothiopyranofurans, a process that could be pertinent in synthesizing novel organic compounds with unique properties (Pevzner, 2021).
Biological Activity and Potential Therapeutic Applications
A novel compound closely related to this compound has been discovered to suppress the enzymatic activities of SARS coronavirus helicase. This finding indicates potential therapeutic applications in developing antiviral drugs, especially targeting coronavirus helicases, an essential component for viral replication. The specific compound studied demonstrated significant inhibitory effects without notable cytotoxicity, suggesting a promising avenue for further pharmaceutical research and development (Lee et al., 2017).
Organic Synthesis and Stereoselective Reactions
The compound has been implicated in stereoselective reactions, highlighting its significance in the synthesis of chiral molecules. For example, enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi showcased the ability to produce chiral molecules, underscoring the compound's utility in green chemistry and organic synthesis. This research provides insights into utilizing biological systems for the stereoselective synthesis of potentially pharmacologically active compounds (Jimenez et al., 2019).
Materials Science and Dye-Sensitized Solar Cells
In materials science, derivatives of this compound have been explored for their applications in dye-sensitized solar cells (DSSCs). Phenothiazine derivatives with various conjugated linkers, including furan, have shown significant effects on the performance of DSSCs. This research illustrates the compound's potential role in developing more efficient solar energy conversion technologies, highlighting its versatility beyond biological applications (Kim et al., 2011).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11(17)14-6-5-13(20-14)8-9-16-15(18)7-4-12-3-2-10-19-12/h2-7,10-11,17H,8-9H2,1H3,(H,16,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXWIWRFQLQZMF-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C=CC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(S1)CCNC(=O)/C=C/C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2537527.png)


![2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2537532.png)
![3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2537533.png)



![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2537541.png)



![3-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2537549.png)